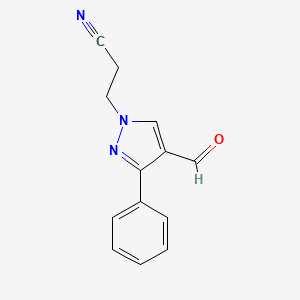
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile" is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities and its utility in various chemical syntheses. The pyrazole moiety is a common scaffold in medicinal chemistry, often used for the generation of compounds with potential biological activities. The presence of a formyl group in the structure suggests that it could serve as a precursor for further chemical modifications, such as the formation of imine ligands or the introduction of additional substituents through nucleophilic addition reactions.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methodologies. For instance, the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions has been reported using a Suzuki–Miyaura cross-coupling reaction in water, although with low yields, leading to the development of alternative methods involving lithiation . The synthesis of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, has been achieved by oxidative cyclization using copper acetate as a catalyst . These methods highlight the versatility and challenges in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, which provides unambiguous determination of the regioisomer formed during synthesis . The molecular and supramolecular structures of related compounds have been established, revealing the orientation of substituent phenyl rings and the presence of supramolecular interactions such as π-stacking and hydrogen bonding . These structural features are crucial for understanding the reactivity and potential intermolecular interactions of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the formyl group in the structure of "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile" can participate in the formation of imine ligands, which are useful in the synthesis of mixed metal polynuclear complexes . Additionally, the presence of a nitrile group opens up possibilities for further functionalization through nucleophilic addition or reduction reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen substituents, for instance, can affect the crystallization behavior and the formation of supramolecular architectures . Vibrational spectroscopy and molecular docking studies can provide insights into the electronic properties, such as HOMO-LUMO analysis, and the potential biological activities of these compounds . The molecular electrostatic potential study can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack, which is valuable for predicting reactivity patterns .
Applications De Recherche Scientifique
1. Synthesis of Complex Chemical Structures
- The derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, highlighting its role in creating polysubstituted chemical structures (Dawood, Farag, & Ragab, 2004).
- A study demonstrated the use of magnetically separable graphene oxide anchored sulfonic acid for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the compound's role in facilitating complex chemical reactions (Zhang et al., 2016).
2. Spectroscopic and Quantum Chemical Studies
- Molecular structure and spectroscopic data of similar pyrazole compounds have been analyzed using quantum chemical methods, indicating the compound's significance in theoretical chemistry and molecular modeling (Viji et al., 2020).
3. Potential Biological Activities
- Pyrazole-tethered thiazolidine-2,4-dione derivatives have been synthesized and shown to possess anticancer properties, suggesting potential biomedical applications of similar pyrazole compounds (Alshammari et al., 2021).
- Another study focused on the antimicrobial activity of 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, a compound structurally similar to 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile, highlighting its biological relevance (Viji et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
255710-82-8 |
Source


|
| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

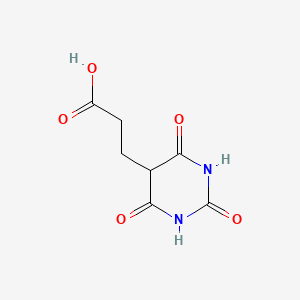

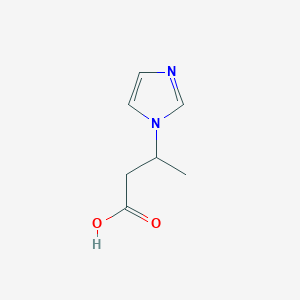
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
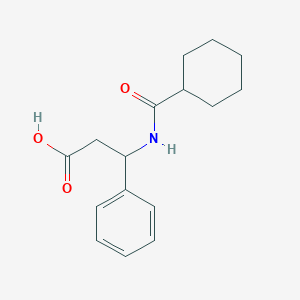
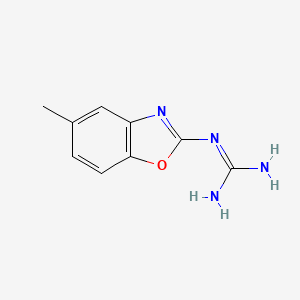
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
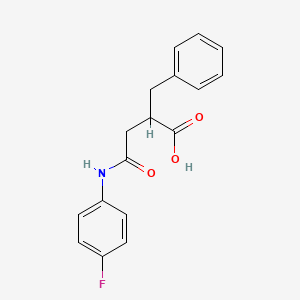
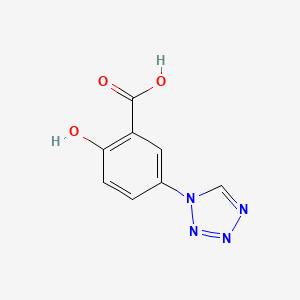
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
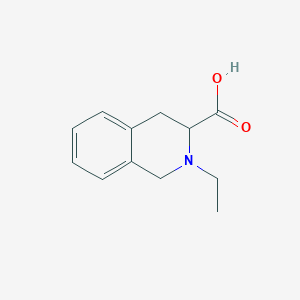
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)